molecular formula C20H22O6 B8059135 Isobutyryl Alkannin CAS No. 87562-78-5

Isobutyryl Alkannin

Cat. No.: B8059135
CAS No.: 87562-78-5
M. Wt: 358.4 g/mol
InChI Key: BVRYLTBIGIAADD-INIZCTEOSA-N
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Description

Isobutyryl Alkannin (CAS: 87562-78-5) is an acylated derivative of alkannin, a naphthoquinone pigment found in plants such as Lithospermum erythrorhizon and Alkanna tinctoria. It is synthesized via enzymatic acylation, where the hydroxyl group of alkannin is esterified with an isobutyryl moiety derived from isobutyryl-CoA . This modification enhances its lipophilicity, influencing its bioavailability and biological activity. This compound is part of a broader class of shikonin/alkannin derivatives, which exhibit diverse pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects .

Properties

IUPAC Name

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRYLTBIGIAADD-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315563
Record name Isobutyryl alkannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87562-78-5
Record name Isobutyryl alkannin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87562-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyryl alkannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of BAHD Acyltransferases

Isobutyryl alkannin is biosynthesized in Boraginaceae plants such as Lithospermum erythrorhizon and Alkanna tinctoria via enantioselective acylation. Two BAHD acyltransferases—shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1)—catalyze the transfer of acyl groups from short-chain acyl-CoA donors (e.g., isobutyryl-CoA) to alkannin.

Table 1: Substrate Specificity of LeAAT1 for Alkannin Acylation

Acyl DonorProductK<sub>m</sub> (µM)k<sub>cat</sub> (s<sup>−1</sup>)k<sub>cat</sub>/K<sub>m</sub> (mM<sup>−1</sup>s<sup>−1</sup>)
Acetyl-CoAAcetylalkannin92 ± 390.94 ± 0.3011.9 ± 3.6
Isobutyryl-CoAIsobutyrylalkannin116 ± 600.78 ± 0.307.87 ± 2.5
Isovaleryl-CoAIsovalerylalkannin20 ± 70.14 ± 0.049.72 ± 4.1
Source: Adapted from.

Chemical Synthesis Strategies

Enzymatic Synthesis Using Engineered Systems

Recent advances utilize recombinant enzymes for in vitro synthesis:

  • Acyl Donor Preparation : Isobutyryl-CoA is synthesized via bacterial CoA ligases (e.g., PcICS from Pseudomonas spp.) using isobutyric acid and CoA.

  • Acylation Reaction : Recombinant LeAAT1 is incubated with alkannin and isobutyryl-CoA in buffered solutions (pH 7.0–7.5) at 25°C, yielding this compound with >90% purity after purification.

Table 2: Optimized Conditions for Enzymatic Synthesis

ParameterOptimal Value
Temperature25°C
pH7.5
Reaction Time2–4 hours
Alkannin Concentration50–100 µM
Data from.

Organic Synthesis Routes

Chemical esterification of alkannin with isobutyryl chloride has been reported in patent literature:

  • Esterification : Alkannin is reacted with isobutyryl chloride in anhydrous dichloromethane, catalyzed by pyridine.

  • Purification : The crude product is purified via silica gel chromatography (hexane:acetone, 8:2), yielding this compound with 85–92% purity.

Extraction and Purification from Plant Material

Solvent-Based Extraction

Roots of Alkanna tinctoria are processed using non-polar solvents:

  • Hexane Extraction : Dried roots are refluxed with hexane (6:1 solvent-to-material ratio) for 4 hours, yielding a crude extract containing 2.1–3.5% this compound.

  • Alkali Treatment : The hexane extract is treated with 1.5M NaOH to isolate naphthoquinones, followed by acidification (pH 1–2) to precipitate this compound.

Table 3: Extraction Efficiency Across Methods

MethodPurity (%)Yield (%)
Hexane Reflux79.8–93.82.1–3.5
Supercritical CO<sub>2</sub>85.21.8
NADES (Choline Chloride:Glycerol)76.42.9
Data compiled from.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile:water gradient) resolves this compound (retention time: 34.2 min) from other derivatives. Preparative HPLC increases purity to >98% for pharmaceutical applications.

Analytical Characterization

Spectroscopic Identification

  • UV-Vis : λ<sub>max</sub> at 520 nm (naphthoquinone chromophore).

  • MS (ESI-) : m/z 357.1 [M-H]<sup>−</sup>, confirming molecular weight (358.4 g/mol).

  • Chiral HPLC : Chiralpak IC column (hexane:isopropanol, 9:1) distinguishes enantiomers.

Quantification

Validated HPLC methods achieve intra-day reproducibility (RSD <2%) for this compound in plant extracts .

Chemical Reactions Analysis

Types of Reactions: Isobutyryl Alkannin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Isobutyryl alkannin exhibits a unique chemical structure characterized by a hydroxynaphthoquinone core with an isobutyryl side chain. This structural modification influences its biological properties and efficacy compared to other derivatives. The compound's mechanisms of action include:

  • Antimicrobial Activity : Disruption of microbial cell membranes and inhibition of protein synthesis.
  • Wound Healing : Promotion of cell proliferation and migration, enhancing tissue regeneration.
  • Anticancer Activity : Induction of apoptosis in cancer cells through activation of caspases and inhibition of proliferation pathways.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Studies indicate that the antimicrobial activity may be due to the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways within pathogens .

Wound Healing

Research has shown that this compound promotes wound healing by enhancing cell viability and collagen synthesis in fibroblast cell lines.

Case Study : An experiment on human dermal fibroblasts revealed that treatment with this compound at concentrations of 1-10 µM significantly increased cell migration rates compared to control groups .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and modulating the NF-kB signaling pathway, which is crucial in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, showing its ability to induce apoptosis in various cancer cell lines.

Research Findings : In vitro assays indicated that this compound significantly reduced cell viability in breast and colon cancer cells at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Industrial Applications

This compound's vibrant red pigment makes it valuable in the cosmetic industry for coloring agents. Additionally, its biological properties are being explored for pharmaceutical applications, including drug development for wound healing and cancer treatment.

Mechanism of Action

Isobutyryl Alkannin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues of Isobutyryl Alkannin

The primary structural analogues of this compound include other acylated alkannin/shikonin derivatives and their enantiomeric counterparts. Key compounds are summarized below:

Compound Name Core Structure Acyl Group Enantiomer Key Biological Activities
This compound Alkannin (S) Isobutyryl (C4) S-config Antimicrobial, anti-inflammatory
Acetyl Alkannin Alkannin (S) Acetyl (C2) S-config Wound healing, antioxidant
β,β-Dimethylacrylalkannin Alkannin (S) β-methylacryl (C5) S-config Antitumor, anti-arthritic
Isobutyryl Shikonin Shikonin (R) Isobutyryl (C4) R-config Similar to this compound but enantiomeric
Alkannin Alkannin (S) None (parent) S-config Base compound with moderate activity
Structural and Functional Insights:
  • Acyl Chain Length : Shorter acyl groups (e.g., acetyl) increase water solubility but reduce membrane permeability, whereas longer chains (e.g., isobutyryl) enhance lipophilicity and tissue penetration .
  • Enantiomeric Differences : Shikonin (R-enantiomer) and alkannin (S-enantiomer) derivatives exhibit similar activities but may differ in target binding due to stereospecificity . For example, Isobutyryl Shikonin and this compound show comparable antimicrobial effects but distinct metabolic stability .
Antimicrobial Activity:
  • This compound and Acetyl Alkannin embedded in nanofibers (e.g., PHB mats) demonstrate potent antimicrobial effects against Staphylococcus aureus at 1 μM concentrations .
  • β,β-Dimethylacrylalkannin shows superior antitumoral activity in murine models, likely due to its prolonged half-life .
Anti-Inflammatory and Analgesic Effects:
  • A mixture of alkannin derivatives (including this compound) significantly reduces TNF-α levels in colitis models, with efficacy comparable to acetylated forms .

Biological Activity

Isobutyryl alkannin, a derivative of alkannin, is a naturally occurring naphthoquinone primarily sourced from plants in the Boraginaceae family, particularly Lithospermum erythrorhizon. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, wound healing, and potential anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Derivation

This compound is characterized by its unique chemical structure, which includes a hydroxynaphthoquinone core with an isobutyryl side chain. This structural modification influences its biological properties and efficacy compared to other derivatives.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as several fungal strains.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Research indicates that the mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .

2. Wound Healing

This compound has been studied for its wound healing properties. It promotes cell proliferation and migration, essential processes in wound repair. In vitro studies using fibroblast cell lines demonstrated enhanced cell viability and increased collagen synthesis upon treatment with this compound.

  • Case Study: A study on human dermal fibroblasts showed that treatment with this compound at concentrations of 1-10 µM resulted in a significant increase in cell migration rates compared to control groups .

3. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. It can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

  • Mechanism: The anti-inflammatory activity may be mediated through the modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

4. Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cell lines such as breast and colon cancer cells.

  • Research Findings: In vitro assays demonstrated that this compound could significantly reduce cell viability in cancer cells at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its chemical structure. Modifications to the side chains can enhance or reduce its efficacy against specific biological targets. For instance, derivatives lacking certain functional groups exhibited altered toxicity profiles and activity levels against pre-adipocytes and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isobutyryl Alkannin, and how can purity and structural integrity be validated experimentally?

  • Methodological Answer: Begin with a retro-synthetic analysis to identify feasible pathways (e.g., esterification of Alkannin with isobutyryl chloride). Validate purity using HPLC (≥95% purity threshold) and characterize via 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent systems, reaction temperatures, and catalyst ratios (e.g., 1:1.2 molar ratio of Alkannin to isobutyryl chloride at 60°C under nitrogen) . Include melting point analysis and comparative spectral data against literature to confirm identity .

Q. Which spectroscopic and chromatographic techniques are critical for distinguishing this compound from its structural analogs?

  • Methodological Answer: Use tandem LC-MS/MS to differentiate acylated derivatives based on fragmentation patterns. For example, this compound exhibits a diagnostic fragment ion at m/z 245 due to isobutyryl group cleavage. Pair this with 1H^1H-NMR to identify proton shifts in the aromatic region (δ 6.8–7.2 ppm) and ester carbonyl signals (δ 170–175 ppm in 13C^{13}C-NMR). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer: Conduct a meta-analysis of existing studies to identify variables such as cell line origin (e.g., HeLa vs. MCF-7), assay conditions (e.g., serum-free vs. serum-containing media), and compound solubility (use DMSO controls ≤0.1%). Replicate experiments under standardized protocols (e.g., MTT assay at 24/48-hour endpoints) and apply statistical tools like ANOVA to assess inter-study variability . Include dose-response curves (IC50_{50} values) and consider pharmacokinetic factors like metabolic stability in human liver microsomes .

Q. What experimental design principles should guide in vivo studies of this compound’s anti-inflammatory efficacy?

  • Methodological Answer: Use a randomized, blinded study design with positive (e.g., dexamethasone) and vehicle controls. Select animal models (e.g., murine carrageenan-induced paw edema) that align with the compound’s mechanism (e.g., COX-2 inhibition). Measure biomarkers like TNF-α and IL-6 via ELISA, and ensure compliance with ethical guidelines for sample size justification and humane endpoints . Include pharmacokinetic profiling (plasma half-life, bioavailability) to correlate dosing regimens with efficacy .

Q. How can computational modeling improve the understanding of this compound’s interaction with target proteins?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or NF-κB). Validate binding poses with molecular dynamics simulations (100 ns trajectories) to assess stability. Cross-reference with mutagenesis studies to identify critical residues (e.g., Lys532 in EGFR). Use QSAR models to predict structural modifications for enhanced affinity .

Methodological Considerations for Data Presentation

  • Tables : Include comparative tables for synthetic yields, spectroscopic data, and bioactivity metrics (e.g., IC50_{50}, EC50_{50}) to highlight reproducibility and outliers .
  • Statistical Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions and report effect sizes with 95% confidence intervals .
  • Ethical Compliance : For in vivo work, detail Institutional Animal Care and Use Committee (IACUC) approvals and ARRIVE guidelines adherence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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